

Bicyclo[3.3.1]nonan-9-one IUPAC nomenclature and CAS number

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Compound of Interest

Compound Name: *Bicyclo[3.3.1]nonan-9-one*

Cat. No.: *B106122*

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An In-depth Technical Guide to Bicyclo[3.3.1]nonan-9-one

This guide provides a comprehensive overview of **Bicyclo[3.3.1]nonan-9-one**, a key bicyclic ketone utilized in organic synthesis. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its nomenclature, properties, and synthesis.

Nomenclature and Identification

- IUPAC Name: **bicyclo[3.3.1]nonan-9-one**^{[1][2]}
- CAS Number: 17931-55-4^{[1][3]}

Physicochemical Properties

The quantitative data for **Bicyclo[3.3.1]nonan-9-one** are summarized in the table below, providing a clear comparison of its key physical and chemical properties.

Property	Value	Source
Molecular Formula	C ₉ H ₁₄ O	[1][3]
Molecular Weight	138.21 g/mol	[1][3]
Melting Point	154–157 °C	[4]
Appearance	Solid	
InChI Key	SKTMMSQPXGWCAP-UHFFFAOYSA-N	[1][5]
SMILES	O=C1C2CCCC1CCC2	

Experimental Protocols: Synthesis of Bicyclo[3.3.1]nonan-9-one

A common and well-documented method for the synthesis of **Bicyclo[3.3.1]nonan-9-one** involves the carbonylation of 9-borabicyclo[3.3.1]nonane (9-BBN). The following protocol is a detailed methodology for this key experiment.[4]

Materials:

- 9-borabicyclo[3.3.1]nonane (9-BBN)
- Anhydrous tetrahydrofuran (THF)
- 2,6-dimethylphenol
- Dichloromethyl methyl ether
- Lithium triethylcarboxide solution in hexane
- 95% ethanol
- Sodium hydroxide
- 30% hydrogen peroxide

- Pentane
- Sodium chloride

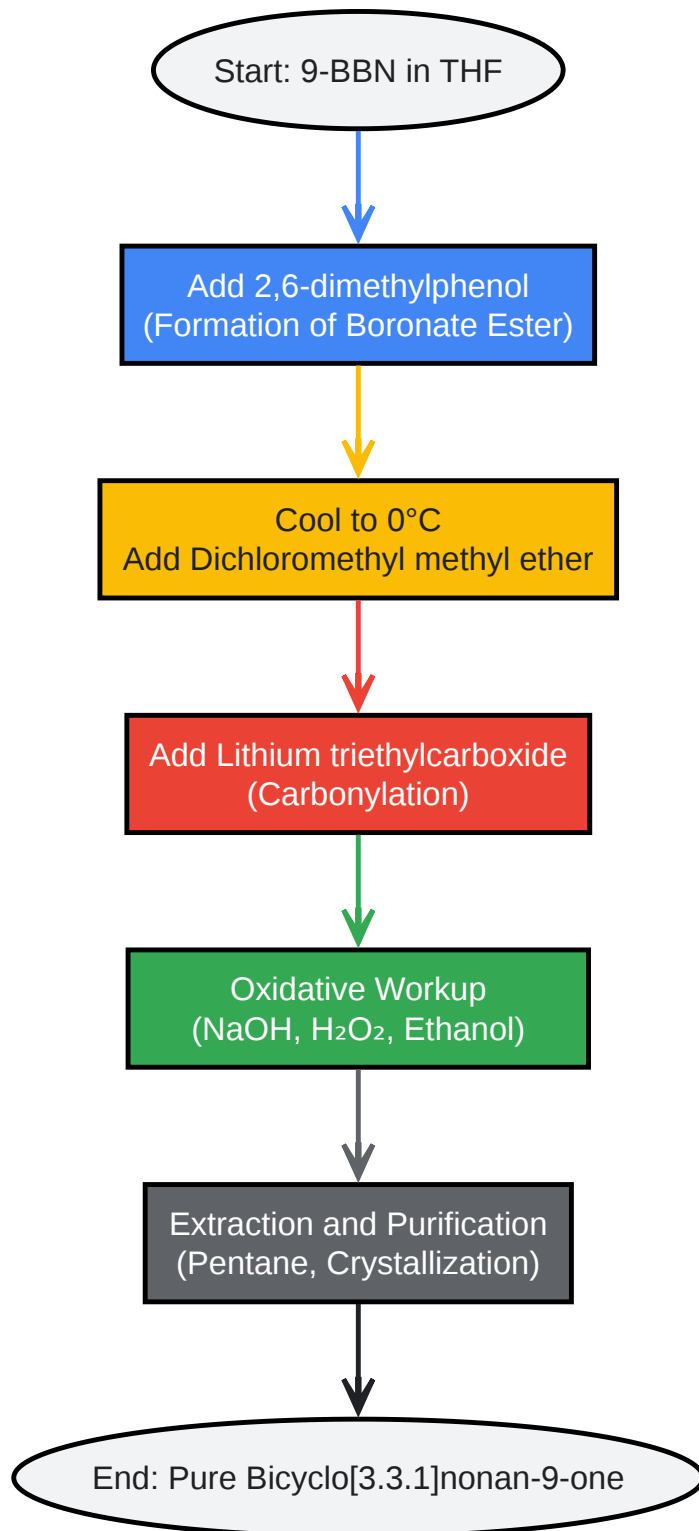
Procedure:

- **Preparation of the Boronate Ester:** A solution of 9-BBN in anhydrous THF is prepared in a dry, nitrogen-purged flask. To this, a solution of 2,6-dimethylphenol in anhydrous THF is added slowly. The mixture is stirred at room temperature for approximately 3 hours to allow for the complete evolution of hydrogen and formation of the corresponding boronate ester.^[4]
- **Carbonylation Reaction:** The flask containing the boronate ester solution is cooled to 0°C. Dichloromethyl methyl ether is added, followed by the slow, dropwise addition of a standardized solution of lithium triethylcarboxide in hexane over a period of about 30 minutes.^[4]
- **Oxidative Workup:** After the addition is complete, the reaction mixture is allowed to warm to room temperature. A solution of sodium hydroxide in 95% ethanol and water is then added, and the mixture is cooled back to 0°C. Oxidation is achieved by the slow, dropwise addition of 30% hydrogen peroxide, ensuring the temperature is maintained below 50°C. The mixture is then heated to 45–50°C for 2 hours.^[4]
- **Isolation and Purification:** After cooling to room temperature, water is added, and the aqueous phase is saturated with sodium chloride. The organic layer is separated, and the aqueous layer is extracted with pentane. The combined organic phases are washed, and the 3-ethyl-3-pentanol byproduct is removed by distillation under reduced pressure. The resulting residue is dissolved in pentane and filtered. The filtrate is cooled to -78°C to crystallize the **Bicyclo[3.3.1]nonan-9-one**. The product is collected by suction filtration, washed with cold pentane, and dried to yield the pure ketone.^[4]

Visualizations

The following diagram illustrates the logical workflow for the synthesis of **Bicyclo[3.3.1]nonan-9-one**.

Synthesis Workflow for Bicyclo[3.3.1]nonan-9-one



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Caption: Synthesis workflow of **Bicyclo[3.3.1]nonan-9-one**.

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